(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
The compound , (3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, is a complex organic molecule that appears to be related to the family of pyrazole and benzimidazole derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar structures that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those in the provided papers, often involves the use of greener methods to avoid hazardous solvents. For example, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) utilized polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, which offers a simple workup and a more environmentally friendly approach . This suggests that the synthesis of our target compound might also benefit from similar green chemistry techniques.
Molecular Structure Analysis
The molecular structure of related compounds, such as DPPPM, has been analyzed using computational methods like Density Functional Theory (DFT) with B3LYP hybrid functional and 6-311++G (d, p) basis set. These analyses provide detailed information on bond lengths, bond angles, and dihedral angles, revealing that DPPPM has a non-planar structure with C1 point group symmetry . This level of detail in structural parameters could be expected for the compound as well.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied through various parameters such as frontier molecular orbitals, molecular electrostatic potential (MESP), and global chemical reactivity parameters. These studies indicate the strength and stability of the molecules . For our compound, similar analyses would be crucial to understand its reactivity and potential applications in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and computational methods. For instance, the electronic spectral properties of DPPPM were investigated using time-dependent DFT (TD-DFT) in both the gas phase and different polarity solvents, showing good agreement with experimental results . Additionally, the QSAR evaluation of benzimidazole derivatives highlighted the importance of molecular descriptors such as dipole moment, logP, and connectivity index in describing antimicrobial activity . These insights could be applied to predict the properties of the compound , including its solubility, stability, and potential biological activity.
Scientific Research Applications
Antimicrobial Activity
- A study by Kumar et al. (2012) synthesized a series of pyrazoline derivatives, showing significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012.
- Golea Lynda (2021) focused on the synthesis and biological evaluation of pyrazole derivatives, including their antibacterial and antioxidant activities. These derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities Golea Lynda, 2021.
Anticancer Activity
- Katariya et al. (2021) synthesized and evaluated the anticancer activity of oxazole clubbed pyridyl-pyrazolines. The compounds were tested against a 60 cancer cell line panel, with some showing notable potency. These compounds also exhibited antimicrobial activities, showcasing their dual utility Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021.
Synthesis and Chemical Properties
- Alizadeh et al. (2015) reported a regioselective synthesis of 1H-pyrazol-5-yl derivatives through a 1,3-dipolar cycloaddition approach. This method offers a straightforward path to diverse pyrazole derivatives with potential biological activities A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015.
Molecular Docking and QSAR Studies
- Sharma et al. (2009) conducted a QSAR evaluation of benzimidazole and pyridin-3-yl-methanones, highlighting the significance of molecular descriptors in antimicrobial activity. These studies are critical for understanding the molecular basis of the biological activity of these compounds D. Sharma, B. Narasimhan, Pradeep Kumar, A. Jalbout, 2009.
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(16-4-1-5-17(12-16)25-11-3-10-24-25)26-18-7-8-19(26)14-21(13-18)28-20-6-2-9-23-15-20/h1-6,9-12,15,18-19,21H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCTYRABWCIVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)N4C=CC=N4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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